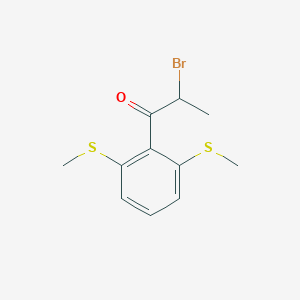

1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one

Description

1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone featuring a phenyl ring substituted with two methylthio (–SCH₃) groups at the 2- and 6-positions and a 2-bromopropan-1-one moiety at the 1-position. This compound combines electron-rich sulfur substituents with a polarizable bromine atom, making it a candidate for diverse reactivity patterns, including nucleophilic substitution and coordination chemistry.

Properties

Molecular Formula |

C11H13BrOS2 |

|---|---|

Molecular Weight |

305.3 g/mol |

IUPAC Name |

1-[2,6-bis(methylsulfanyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C11H13BrOS2/c1-7(12)11(13)10-8(14-2)5-4-6-9(10)15-3/h4-7H,1-3H3 |

InChI Key |

RBZMVZSBIIVILM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=CC=C1SC)SC)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method includes the reaction of 2,6-bis(methylthio)benzene with bromine in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature control to ensure the selective bromination at the desired position on the phenyl ring.

Industrial production methods may involve more scalable approaches, such as continuous flow reactors, to optimize yield and purity. These methods also focus on minimizing by-products and ensuring the efficient use of reagents.

Chemical Reactions Analysis

1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions for these reactions include polar aprotic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structure allows it to be used in the design of new drugs, especially those targeting specific enzymes or receptors.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include 1-(2-Pyridyl)-3,3-bis(methylthio)propenone (PYON21) and (Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one (PYON01) . Key structural differences and implications are summarized below:

| Compound | Core Structure | Substituents | Molecular Weight | CAS Number |

|---|---|---|---|---|

| 1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one | Phenyl ring | 2,6-bis(methylthio), 2-bromopropanone | ~301.3 (estimated) | Not provided |

| 1-(2-Pyridyl)-3,3-bis(methylthio)propenone (PYON21) | Pyridine ring | 3,3-bis(methylthio), propenone | 225.33 | 78570-34-0 |

| (Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one (PYON01) | Pyridine ring | Dimethylamino, propenone | 178.23 | Not provided |

Key Observations :

- Core Aromatic System : The phenyl ring in the target compound lacks the inherent polarity of pyridine (in PYON21/PYON01), reducing its solubility in polar solvents and altering electronic interactions .

- Substituent Effects: The 2-bromopropanone group introduces steric bulk and electrophilicity, contrasting with PYON21’s α,β-unsaturated ketone (propenone) and PYON01’s dimethylamino group.

Nucleophilic Substitution

The bromine atom in the target compound enables SN₂ or SN₁ reactions, making it a precursor for synthesizing derivatives with amines, thiols, or other nucleophiles. In contrast, PYON21’s propenone group is more suited for conjugate additions or cycloadditions .

Coordination Chemistry

Methylthio (–SCH₃) groups in the target compound and PYON21 can coordinate to transition metals (e.g., Pd, Cu), but the phenyl core may reduce binding affinity compared to pyridine’s nitrogen lone pair in PYON21 .

Thermochemical Stability

While direct data for the target compound is unavailable, density-functional theory (DFT) studies (e.g., Becke’s hybrid functionals) suggest that bromine’s polarizability and sulfur’s electron-donating effects could stabilize the molecule’s frontier orbitals, influencing redox behavior .

Physicochemical Properties

Biological Activity

1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a bromopropanone moiety attached to a bis(methylthio)phenyl group, which may contribute to its unique biological properties. Understanding the structure-activity relationship (SAR) is crucial for elucidating its mechanism of action.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Anticancer Properties

Recent findings suggest that this compound may inhibit cancer cell proliferation. In vitro studies have shown that derivatives of bromopropanones can induce apoptosis in cancer cells. The mechanism is believed to involve the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

Compounds with similar functional groups have been reported to exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes like COX-2 has been observed in related studies, indicating potential therapeutic applications in inflammatory diseases.

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, potential mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in disease progression.

- Signal Transduction Modulation : The compound may affect signaling pathways related to cell survival and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Showed anticancer activity in breast cancer cell lines with an IC50 value of 15 µM after 48 hours of treatment. |

| Study C | Reported significant reduction in inflammatory markers in animal models after administration of similar brominated compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.